molecular formula C20H25NO3 B4895574 1,2,3,4-tetrahydro-1-naphthalenyl(2,4,5-trimethoxybenzyl)amine

1,2,3,4-tetrahydro-1-naphthalenyl(2,4,5-trimethoxybenzyl)amine

Cat. No. B4895574
M. Wt: 327.4 g/mol
InChI Key: RKUIWDOFEHKTTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives, including those related to 1,2,3,4-tetrahydro-1-naphthalenyl(2,4,5-trimethoxybenzyl)amine, often involves complex reactions such as condensation, reduction, and nucleophilic aromatic substitution. For instance, a novel synthesis approach for naphthalene derivatives has been developed, demonstrating the versatility of these compounds in chemical synthesis processes (He et al., 2020).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by their conformational chirality and the presence of complex hydrogen bonding patterns. For example, analysis of the crystal structure of certain naphthalene derivatives reveals a distinct arrangement of molecules linked by N-H···O and C-H···π(arene) hydrogen bonds, contributing to their chemical stability and reactivity (Garay et al., 2014).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including Schiff base formation and nucleophilic aromatic substitution, which significantly influence their chemical properties. The synthesis and characterization of these compounds provide insight into their reactivity and potential as corrosion inhibitors (Elemike et al., 2018).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. Research shows that certain poly(ester amide)s derived from naphthalene-containing compounds exhibit semicrystalline nature and good solubility in polar organic solvents, highlighting their versatility (Hsiao et al., 2004; Hsiao & Leu, 2005).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives, including reactivity, electron distribution, and interaction with other molecules, are essential for understanding their potential applications. For example, studies on the synthesis and radioligand binding properties of methoxylated tetrahydroisoquinolinium derivatives show their affinity for apamin-sensitive binding sites, indicating the importance of chemical modifications on their biological activity (Graulich et al., 2006).

properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-22-18-12-20(24-3)19(23-2)11-15(18)13-21-17-10-6-8-14-7-4-5-9-16(14)17/h4-5,7,9,11-12,17,21H,6,8,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUIWDOFEHKTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCC3=CC=CC=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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